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Compound of Interest

6-Amino-1-methylpyridin-2(1H)-
Compound Name:

one
CAS No.: 17920-37-5
Cat. No.: B168502

Get Quote

6-Amino-1-methylpyridin-2(1H)-one is a substituted pyridinone, a class of six-membered

heterocyclic scaffolds that are prominent in medicinal chemistry.[1] Its structure features a
pyridone core, which possesses a degree of aromatic character, an electron-donating amino
group at the 6-position, and an N-methyl group that prevents the common pyridone-
hydroxypyridine tautomerism.[2] This unique combination of functional groups imparts a
nuanced reactivity profile, making it a versatile building block in synthetic chemistry.

The electronic nature of the ring is a delicate balance between the electron-withdrawing effect
of the conjugated carbonyl group and the potent electron-donating effects of the ring nitrogen
and the exocyclic amino group. This push-pull system creates distinct regions of high and low
electron density, governing its behavior in chemical reactions.
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Property Value Source

Molecular Formula CeHsN20 [3]

Molecular Weight 124.14 g/mol [3]

Melting Point 165-167 °C [3]
6-amino-1-methylpyridin- ]

IUPAC Name ChemSynthesis
2(1H)-one

The resonance contributors illustrate the delocalization of electrons within the molecule. The
amino group significantly increases electron density at the C3 and C5 positions, while the
carbonyl group withdraws density. This makes the C3 and C5 positions susceptible to
electrophilic attack and the C4 and C6 positions more electron-deficient.

Caption: Resonance contributors of 6-amino-1-methylpyridin-2(1H)-one.

Reactivity Profile Part I: Electrophilic Aromatic
Substitution (EAS)

While the pyridine ring is generally considered electron-deficient and reluctant to undergo
electrophilic aromatic substitution, the presence of a strong electron-donating amino group
significantly activates the 6-amino-1-methylpyridin-2(1H)-one ring towards electrophiles.[4]

Directing Effects:

o Amino Group (-NH2): As a powerful activating group, it directs incoming electrophiles to the
ortho (C5) and para (C3) positions.

o Carbonyl Group (C=0): As a deactivating group, it directs incoming electrophiles to the meta
positions (C3 and C5).

» Ring Nitrogen: The endocyclic nitrogen also deactivates the ring towards electrophiles.

In this molecule, the directing effects of the amino and carbonyl groups are synergistic, both
strongly favoring substitution at the C3 and C5 positions. The C5 position is sterically less
hindered and is often the major site of reaction.
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Caption: Generalized workflow for electrophilic aromatic substitution.

Reactivity Profile Part II: Cycloaddition Reactions

N-alkylated 2-pyridones, such as 6-amino-1-methylpyridin-2(1H)-one, can function as dienes
in Diels-Alder or [4+2] cycloaddition reactions. The N-methylation is critical as it prevents the
amide nitrogen from acting as a competing nucleophile.[5][6] These reactions typically require
forcing conditions, such as high temperatures, and proceed with electron-deficient dienophiles.

[5]

The pyridone reacts across the C3 and C6 positions. The resulting bicyclic adduct is often
unstable and can undergo a retro-Diels-Alder reaction to yield a substituted aromatic
compound.
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Caption: Mechanism of a [4+2] Diels-Alder reaction with a 2-pyridone.

In addition to thermal cycloadditions, 2-pyridones can undergo intramolecular [2+2]
photocycloaddition reactions upon irradiation with UV or visible light, leading to the formation of
cyclobutane-fused systems.[7][8]

Exemplary Protocol: Diels-Alder Reaction of a
Substituted N-Methylpyridone

This protocol is adapted from the literature for the reaction of N-methylpyridones with dimethyl
acetylenedicarboxylate (DMAD).[5]
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» Preparation: Dissolve the N-methylpyridone (1.0 eq) in a minimal amount of a high-boiling
solvent such as acetonitrile or in neat dimethyl acetylenedicarboxylate (1.1 - 2.0 eq).

» Reaction Setup: Place the solution in a sealed Pyrex tube after deoxygenating the mixture
(e.g., via freeze-pump-thaw cycles).

e Heating: Heat the sealed tube at a high temperature (e.g., 140-145 °C) for an extended
period (e.g., 14-24 hours).

e Monitoring: Monitor the reaction progress by *H NMR, observing the disappearance of the
starting material signals.

» Work-up and Purification: After cooling, concentrate the reaction mixture under reduced
pressure. Purify the residue using preparative thin-layer chromatography (TLC) or column
chromatography on silica gel to isolate the desired phthalate product, which forms after the
initial adduct undergoes a retro-Diels-Alder elimination of methyl isocyanate.[5]

Reactivity Profile Part lll: Metal-Catalyzed Cross-
Coupling

Metal-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery for
forming C-C and C-N bonds.[9] While 6-amino-1-methylpyridin-2(1H)-one itself is not directly
suited for coupling, it can be readily converted into a suitable coupling partner. For instance,

electrophilic halogenation (e.g., bromination at C3 or C5) provides a substrate for reactions like
Suzuki, Stille, or Sonogashira couplings.

The amino group can present challenges by coordinating to the metal catalyst; however,
optimized conditions and ligand selection can overcome this.[10] In some cases, the amino
group can even be used as a directing group for C-H activation, enabling coupling without prior
halogenation.[11]

Exemplary Protocol: Suzuki-Miyaura Coupling of a
Bromo-Aminopyridinone

This protocol is a generalized procedure based on standard methods for coupling heteroaryl
halides.[10][12]
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Reagent Setup: In a microwave tube or Schlenk flask under an inert atmosphere (Argon or
Nitrogen), combine the bromo-substituted 6-amino-1-methylpyridin-2(1H)-one (1.0 eq), the
desired boronic acid or pinacol ester (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Clz
(0.05-0.1 eq), and a base such as K2COs, Cs2C0Os, or KOAc (2.0-3.0 eq).

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water
or toluene/ethanol/water.

Reaction: Heat the mixture to reflux (e.g., 80-110 °C) or in a microwave reactor for the
specified time (typically 1-12 hours).

Monitoring: Track the consumption of the starting material using TLC or LC-MS.

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and
extract with an organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous NazSOa or
MgSOa, filter, and concentrate in vacuo. Purify the crude product by flash column
chromatography on silica gel to yield the coupled product.
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Caption: A typical laboratory workflow for a Suzuki cross-coupling reaction.

Conclusion: A Versatile Scaffold for Drug Discovery

The reactivity of 6-amino-1-methylpyridin-2(1H)-one is defined by the interplay of its
functional groups. The activated ring is primed for electrophilic substitution at the C3 and C5
positions. Its conjugated diene system patrticipates in thermally- and photochemically-induced
cycloaddition reactions. Furthermore, its amenability to halogenation provides a gateway to a
vast array of metal-catalyzed cross-coupling reactions, enabling the construction of complex
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molecular architectures. This versatile reactivity profile solidifies the 6-aminopyridinone core as

a privileged scaffold in the synthesis of biologically active compounds and the development of

new therapeutic agents.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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